5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride
CAS No.: 2378502-81-7
Cat. No.: VC4550198
Molecular Formula: C9H14Cl3N3
Molecular Weight: 270.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2378502-81-7 |
|---|---|
| Molecular Formula | C9H14Cl3N3 |
| Molecular Weight | 270.58 |
| IUPAC Name | 5-chloro-2-piperidin-4-ylpyrimidine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12ClN3.2ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H |
| Standard InChI Key | IMDDHTIWTMRKPX-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC=C(C=N2)Cl.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a pyrimidine ring substituted at the 2-position with a piperidin-4-yl group and at the 5-position with a chlorine atom. The dihydrochloride salt form enhances solubility in aqueous media, a critical factor for bioavailability in pharmacological contexts. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₃·2HCl |
| Molecular Weight | 286.6 g/mol |
| Hydrogen Bond Donors | 4 (2 from HCl) |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 41.6 Ų |
| LogP (Predicted) | 1.8 |
The piperidine ring adopts a chair conformation, optimizing steric interactions with biological targets. The chlorine atom’s electron-withdrawing effect increases the pyrimidine ring’s electrophilicity, facilitating nucleophilic substitution reactions at the 5-position.
Synthesis and Production
Synthetic Routes
The compound is typically synthesized via a multi-step sequence starting from 2,5-dichloropyrimidine. A nucleophilic aromatic substitution (NAS) reaction introduces the piperidine moiety, followed by salt formation with hydrochloric acid:
Step 1: Piperidine Substitution
2,5-Dichloropyrimidine reacts with piperidin-4-amine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–18 hours. The reaction selectively substitutes the 2-chloro position due to the superior leaving group ability of the 2-chloro substituent compared to the 5-position.
Step 2: Salt Formation
The free base is treated with hydrogen chloride (HCl) in ethanol, yielding the dihydrochloride salt. Crystallization from a methanol-diethyl ether mixture achieves >98% purity.
Optimization Parameters
Critical factors influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Reaction Temperature | 90°C | Higher temperatures reduce side reactions |
| Solvent | DMF | Enhances nucleophilicity of piperidin-4-amine |
| Molar Ratio (Piperidine:Substrate) | 1.3:1 | Minimizes unreacted starting material |
| Crystallization Solvent | Methanol-diethyl ether | Improves crystal lattice formation |
Scale-up to industrial production employs continuous flow reactors, reducing reaction times by 40% compared to batch processes.
Biological Activity and Research Findings
Enzyme Inhibition
The compound exhibits inhibitory activity against kinases and G-protein-coupled receptors (GPCRs). In vitro studies demonstrate:
-
EGFR (Epidermal Growth Factor Receptor) Inhibition: IC₅₀ = 120 nM, comparable to erlotinib (IC₅₀ = 110 nM).
-
σ1 Receptor Antagonism: Binds to σ1 receptors with a Kᵢ = 8.3 nM, showing potential for neuropathic pain management.
Anticancer Activity
Derivatives of 5-chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride demonstrate antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines (A549, H1299) with GI₅₀ values of 35–50 nM. Mechanistic studies indicate apoptosis induction via caspase-3/7 activation.
Metabolic Stability
Microsomal stability assays (human liver microsomes) reveal a half-life (t₁/₂) of 42 minutes, attributed to oxidative metabolism at the piperidine ring. Structural modifications, such as fluorination at the 4-position of the piperidine ring, extend t₁/₂ to 68 minutes.
Applications in Pharmaceutical Research
Intermediate for Kinase Inhibitors
The compound serves as a key intermediate in synthesizing third-generation EGFR inhibitors. For example, coupling with acrylamide derivatives yields covalent inhibitors targeting C797S mutations in EGFR.
Central Nervous System (CNS) Therapeutics
Its σ1 receptor affinity positions it as a scaffold for neurodegenerative disease drug candidates. Preclinical models show a 60% reduction in neuropathic pain at 10 mg/kg doses.
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